3-Bromo-4-methylisoxazole is a heterocyclic compound characterized by its unique isoxazole ring structure, which consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromine atom is substituted at the third position, while a methyl group is located at the fourth position of the isoxazole ring. This compound has the molecular formula and a molecular weight of approximately 161.98 g/mol. It appears as a white to light yellow crystalline solid and has applications in various fields, particularly in medicinal chemistry and organic synthesis.
Research indicates that 3-bromo-4-methylisoxazole exhibits biological activity that may include:
The specific biological activities of 3-bromo-4-methylisoxazole require further investigation to fully elucidate its pharmacological potential.
Several methods exist for synthesizing 3-bromo-4-methylisoxazole:
These synthetic pathways allow for the generation of this compound in moderate to high yields depending on the reaction conditions used.
3-Bromo-4-methylisoxazole finds applications in several areas:
Interaction studies involving 3-bromo-4-methylisoxazole focus on its reactivity with biological macromolecules and small molecules. These studies typically explore:
Several compounds share structural similarities with 3-bromo-4-methylisoxazole. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-Bromoisoxazole | 25742-00-1 | 0.91 | Lacks the methyl group at position four |
3-Bromoisoxazole-5-carbaldehyde | 220780-57-4 | 0.86 | Contains an aldehyde functional group |
5-(Bromomethyl)-3-methylisoxazole | 36958-61-9 | 0.71 | Features a bromomethyl substituent at position five |
3-Bromoisoxazole-5-carboxylic acid | 6567-35-7 | 0.74 | Contains a carboxylic acid functional group |
The unique combination of a bromine atom at the third position and a methyl group at the fourth position distinguishes 3-bromo-4-methylisoxazole from its analogs, potentially affecting its reactivity and biological activity compared to other similar compounds.